Cyclohexanone, 2-chloro-4-ethenyl-
CAS No.: 157474-54-9
Cat. No.: VC0133350
Molecular Formula: C8H11ClO
Molecular Weight: 158.625
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157474-54-9 |
|---|---|
| Molecular Formula | C8H11ClO |
| Molecular Weight | 158.625 |
| IUPAC Name | 2-chloro-4-ethenylcyclohexan-1-one |
| Standard InChI | InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2 |
| Standard InChI Key | YNMMKNRAEKQZLD-UHFFFAOYSA-N |
| SMILES | C=CC1CCC(=O)C(C1)Cl |
Introduction
Cyclohexanone, 2-chloro-4-ethenyl- is an organochlorine compound belonging to the cyclohexanone derivative family. It features a cyclohexanone ring structure with a chlorine atom at position 2 and an ethenyl (vinyl) group at position 4. The compound represents an important building block in organic synthesis with applications in pharmaceutical and fine chemical industries. The basic identification parameters of the compound are presented in Table 1.1, providing essential reference information for researchers and industry professionals seeking to work with this compound .
Table 1.1: Basic Identification Parameters of Cyclohexanone, 2-chloro-4-ethenyl-
| Parameter | Value |
|---|---|
| CAS Registry Number | 157474-54-9 |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.625 g/mol |
| SMILES Notation | C=CC1CCC(=O)C(C1)Cl |
| InChI | InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2 |
Structural Characteristics and Physical Properties
The structure of Cyclohexanone, 2-chloro-4-ethenyl- features a six-membered ring with a ketone functional group, a chlorine substituent at the alpha position (C-2), and a vinyl group at the C-4 position. This arrangement of functional groups confers unique reactivity patterns and physical properties to the molecule. The compound exists as a colorless to light yellow liquid at room temperature with a distinctive odor characteristic of cyclohexanone derivatives.
Structural Features
The cyclohexanone core provides a conformationally flexible platform with the ketone group creating an electron-deficient center. The chlorine atom at position 2 creates an electrophilic site that can participate in various substitution and elimination reactions. Meanwhile, the vinyl group at position 4 provides opportunities for addition reactions and polymerization processes. These structural features make Cyclohexanone, 2-chloro-4-ethenyl- a versatile intermediate in organic synthesis.
Physical Properties
Based on structural analysis and comparison with similar compounds, the estimated physical properties of Cyclohexanone, 2-chloro-4-ethenyl- are summarized in Table 2.1. These properties are crucial for handling, storage, and application development involving this compound.
Table 2.1: Estimated Physical Properties of Cyclohexanone, 2-chloro-4-ethenyl-
Spectroscopic Data and Analytical Profiles
Spectroscopic analysis provides crucial information for identifying and characterizing Cyclohexanone, 2-chloro-4-ethenyl-. While specific spectral data for this exact compound is limited in the literature, predicted spectral characteristics can be derived from structural analysis and comparison with related compounds.
¹H-NMR Spectroscopy
The proton NMR spectrum of Cyclohexanone, 2-chloro-4-ethenyl- would show characteristic signals for the vinyl protons, typically appearing in the range of δ 5.0-6.5 ppm. The proton adjacent to the chlorine atom would be expected to show a signal at approximately δ 4.0-4.5 ppm, while the cyclohexanone ring protons would appear as complex multiplets in the range of δ 1.5-2.5 ppm. Comparison with related compounds suggests patterns similar to those observed in substituted cyclohexanones .
Mass Spectrometry
Mass spectrometric analysis of Cyclohexanone, 2-chloro-4-ethenyl- would likely reveal a molecular ion peak at m/z 158 (corresponding to the molecular weight), with characteristic isotope patterns due to the presence of chlorine (showing M+2 peaks approximately one-third the intensity of the molecular ion). Fragment ions would likely include those resulting from the loss of chlorine, the vinyl group, and various ring cleavage products .
Synthesis Methods
Several potential synthetic routes can be employed for the preparation of Cyclohexanone, 2-chloro-4-ethenyl-, based on established methods for similar cyclohexanone derivatives. Below are the most promising approaches based on the literature.
Chlorination of 4-ethenylcyclohexanone
One of the most direct approaches involves selective chlorination of 4-ethenylcyclohexanone. This reaction typically employs chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve regioselective chlorination at the α-position of the ketone. The general reaction conditions can be adapted from those used for the synthesis of 2-chlorocyclohexanone, which has been thoroughly documented .
Modified Halocyclization Approaches
Another potential synthetic route involves a halocyclization approach starting from appropriate linear precursors. This method would involve the construction of the cyclohexanone ring with the chlorine and vinyl substituents already in place or introduced during the cyclization process. This approach could potentially offer greater control over the stereochemistry of the final product .
Functional Group Manipulation
A third approach involves functional group manipulation of existing cyclohexanone derivatives. For example, starting with 2-chloro-4-methylcyclohexanone and converting the methyl group to an ethenyl group through a series of reactions involving oxidation to an aldehyde followed by Wittig olefination. Evidence for similar transformations can be found in the literature on cyclohexanone chemistry .
Current Research and Future Directions
Research involving cyclohexanone derivatives with vinyl and chloro substituents continues to evolve, with several promising directions for future investigation.
Stereoselective Synthesis Development
Current research efforts focus on developing stereoselective methods for synthesizing cyclohexanone derivatives with defined spatial arrangements of substituents. These approaches could be applied to Cyclohexanone, 2-chloro-4-ethenyl- to produce stereochemically pure isomers with potentially enhanced biological activity or synthetic utility .
Medicinal Chemistry Applications
Functionalized cyclohexanones have shown potential in medicinal chemistry as scaffolds for developing enzyme inhibitors and receptor modulators. The unique substitution pattern in Cyclohexanone, 2-chloro-4-ethenyl- could provide advantages in targeting specific biological interactions, particularly where conformational constraints are beneficial .
Green Chemistry Approaches
Future research may focus on developing environmentally friendly methods for synthesizing and transforming Cyclohexanone, 2-chloro-4-ethenyl-. This could include catalytic processes that minimize waste, solvent-free reactions, or biocatalytic approaches that operate under mild conditions with high selectivity .
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